Cas no 2228837-61-2 (4,4-difluoro-3-(1H-indol-7-yl)butanoic acid)
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,4-difluoro-3-(1H-indol-7-yl)butanoic acid
- EN300-1956688
- 2228837-61-2
-
- Inchi: 1S/C12H11F2NO2/c13-12(14)9(6-10(16)17)8-3-1-2-7-4-5-15-11(7)8/h1-5,9,12,15H,6H2,(H,16,17)
- InChI Key: QUYSIMDYLHCGMU-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)C1C=CC=C2C=CNC=12)F
Computed Properties
- Exact Mass: 239.07578492g/mol
- Monoisotopic Mass: 239.07578492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 53.1Ų
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1956688-1g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-5g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-10g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 10g |
$5037.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-0.05g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-0.1g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-0.25g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-0.5g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-1.0g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1956688-2.5g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1956688-5.0g |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid |
2228837-61-2 | 5g |
$3396.0 | 2023-06-03 |
4,4-difluoro-3-(1H-indol-7-yl)butanoic acid Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4,4-difluoro-3-(1H-indol-7-yl)butanoic acid
Comprehensive Overview of 4,4-Difluoro-3-(1H-indol-7-yl)butanoic Acid (CAS No. 2228837-61-2)
4,4-Difluoro-3-(1H-indol-7-yl)butanoic acid (CAS No. 2228837-61-2) is a fluorinated indole derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoro substitution and butanoic acid backbone, has garnered attention for its versatile applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing bioactive molecules, owing to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.
The structural features of 4,4-difluoro-3-(1H-indol-7-yl)butanoic acid make it a valuable candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. Its indole moiety is a common pharmacophore found in many FDA-approved drugs, targeting receptors like serotonin and kinase enzymes. Recent studies highlight its potential in designing small-molecule inhibitors for inflammatory diseases and cancer, aligning with the growing demand for precision medicine solutions. Additionally, its fluorine atoms enhance binding affinity and bioavailability, addressing key challenges in modern drug development.
From an industrial perspective, CAS 2228837-61-2 is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure on eco-friendly processes, researchers are optimizing routes to produce this compound using catalytic methods or biocatalysis. These advancements resonate with the global push toward carbon-neutral manufacturing, a topic frequently searched in academic and industrial forums. Furthermore, its stability under various pH conditions makes it suitable for formulation development, a critical aspect for pharmaceutical companies.
In the realm of analytical chemistry, 4,4-difluoro-3-(1H-indol-7-yl)butanoic acid poses interesting challenges for characterization. Techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying its purity and structural integrity. The compound’s chromatographic behavior is also a subject of study, particularly for HPLC method development, which is crucial for quality control in large-scale production. These analytical insights are highly relevant to laboratories focusing on method validation and regulatory compliance.
Beyond pharmaceuticals, 4,4-difluoro-3-(1H-indol-7-yl)butanoic acid has exploratory applications in agrochemicals. Its heterocyclic framework and fluorine substituents are known to enhance pesticidal activity, making it a candidate for developing next-generation crop protection agents. This aligns with the agricultural sector’s search for low-toxicity alternatives to traditional pesticides, a trending topic in sustainable agriculture discussions.
The commercial availability of CAS 2228837-61-2 through specialty chemical suppliers has facilitated its adoption in diverse research programs. However, users frequently search for synthetic protocols and scaling-up strategies, reflecting the need for practical guidance in handling this compound. Suppliers often provide technical data sheets (TDS) and safety guidelines, emphasizing proper storage conditions (e.g., inert atmosphere) to maintain stability.
In summary, 4,4-difluoro-3-(1H-indol-7-yl)butanoic acid represents a multifaceted tool for innovation across life sciences and materials engineering. Its intersection with drug design, green synthesis, and analytical challenges positions it as a compound of enduring relevance. As research continues to uncover new applications, this molecule is poised to remain a focal point in both academic and industrial settings.
2228837-61-2 (4,4-difluoro-3-(1H-indol-7-yl)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)